LDH-IN-2

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

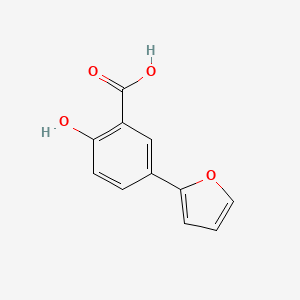

C11H8O4 |

|---|---|

分子量 |

204.18 g/mol |

IUPAC名 |

5-(furan-2-yl)-2-hydroxybenzoic acid |

InChI |

InChI=1S/C11H8O4/c12-9-4-3-7(6-8(9)11(13)14)10-2-1-5-15-10/h1-6,12H,(H,13,14) |

InChIキー |

HLMCSUKQRLAWJT-UHFFFAOYSA-N |

正規SMILES |

C1=COC(=C1)C2=CC(=C(C=C2)O)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

The Core Mechanism of Action of LDH-IN-2: A Technical Guide

Introduction

While specific information regarding a molecule designated "LDH-IN-2" is not available in the public domain, this technical guide will focus on a well-characterized, potent, and selective inhibitor of Lactate (B86563) Dehydrogenase A (LDHA), GSK2837808A , as a representative example to elucidate the mechanism of action of this class of inhibitors. This document is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting LDH in diseases such as cancer.

Lactate dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate with the concomitant oxidation/reduction of NADH and NAD+.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to an increased reliance on LDH activity for energy production and regeneration of NAD+ to sustain high glycolytic rates.[2] Inhibition of LDH, particularly the predominantly expressed LDHA isoform in cancer, is therefore a promising therapeutic strategy.

Biochemical Mechanism of Action

GSK2837808A is a potent and selective inhibitor of the LDHA isoform.[3][4] It exhibits a competitive mode of inhibition with respect to the cofactor NADH, meaning it binds to the NADH-binding site on the LDHA enzyme, preventing the binding of NADH and thus inhibiting the catalytic conversion of pyruvate to lactate.[5][6][7]

Enzyme Kinetics and Potency

GSK2837808A demonstrates high potency against human LDHA and selectivity over the LDHB isoform. The inhibitory activity is summarized in the table below.

| Target | IC50 (nM) | Inhibition Type |

| Human LDHA | 2.6 | NADH-competitive |

| Human LDHB | 43 | NADH-competitive |

Table 1: Inhibitory potency of GSK2837808A against human LDH isoforms.[4][5][8]

Cellular Mechanism of Action

In a cellular context, inhibition of LDHA by GSK2837808A leads to a cascade of metabolic and signaling events, ultimately impacting cell viability and proliferation.

Metabolic Reprogramming

The primary cellular effect of GSK2837808A is the disruption of glycolysis. By blocking the conversion of pyruvate to lactate, the inhibitor causes a metabolic shift from anaerobic glycolysis towards oxidative phosphorylation.[4]

Key Metabolic Effects:

-

Inhibition of Lactate Production: GSK2837808A rapidly and profoundly inhibits the production and secretion of lactate in various cancer cell lines.[3][8]

-

Reduced Glucose Uptake: Inhibition of LDHA leads to a decrease in the overall rate of glycolysis, resulting in reduced glucose uptake by the cancer cells.[9]

-

Increased Oxygen Consumption: With the glycolytic pathway inhibited, cells are forced to rely on mitochondrial respiration for energy production, leading to an increase in the oxygen consumption rate (OCR).[3][5]

-

Decreased Extracellular Acidification Rate (ECAR): As lactate production is a major contributor to extracellular acidification, GSK2837808A treatment leads to a significant reduction in ECAR.[4][5]

| Cellular Parameter | Effect of GSK2837808A | EC50 (in Snu398 cells) |

| Lactate Production | Decrease | 400 nM |

| Oxygen Consumption Rate | Increase | 500 nM |

| Extracellular Acidification Rate | Decrease | 600 nM |

Table 2: Cellular metabolic effects of GSK2837808A in Snu398 hepatocellular carcinoma cells.[5]

Induction of Apoptosis and Inhibition of Proliferation

The metabolic stress induced by GSK2837808A ultimately triggers programmed cell death (apoptosis) and inhibits cell proliferation in cancer cells.[3][5]

Downstream Cellular Consequences:

-

ATP Depletion: The shift from the high-rate ATP production of glycolysis to the slower, albeit more efficient, oxidative phosphorylation can lead to a net decrease in ATP levels, contributing to cellular stress.[10]

-

Oxidative Stress: Increased mitochondrial activity can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress.[11]

-

Activation of Apoptotic Pathways: The culmination of metabolic and oxidative stress activates intrinsic apoptotic signaling pathways.[12][13] Inhibition of LDHA has been shown to induce apoptosis through the mitochondrial pathway.[13]

-

Cell Cycle Arrest: Some studies on LDH inhibition suggest an induction of cell cycle arrest, for instance at the G2/M phase.[12]

Signaling Pathways

The inhibition of LDHA by GSK2837808A can impact several signaling pathways involved in cell metabolism, survival, and proliferation.

Caption: Core mechanism of action of GSK2837808A.

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the mechanism of action of LDH inhibitors like GSK2837808A.

In Vitro LDH Enzyme Inhibition Assay

Objective: To determine the in vitro potency (IC50) of an inhibitor against LDH enzyme activity.

Principle: The assay measures the rate of NADH oxidation to NAD+, which is catalyzed by LDH during the conversion of pyruvate to lactate. The decrease in NADH concentration is monitored by measuring the absorbance at 340 nm.

Materials:

-

Recombinant human LDHA or LDHB enzyme

-

NADH

-

Sodium Pyruvate

-

Assay Buffer (e.g., phosphate (B84403) buffer, pH 7.4)

-

Test inhibitor (e.g., GSK2837808A) dissolved in DMSO

-

96-well UV-transparent microplate

-

Microplate reader capable of reading absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer. The final DMSO concentration should be kept below 1%.

-

In a 96-well plate, add the assay buffer, NADH solution, and the test inhibitor (or vehicle control).

-

Add the LDH enzyme to each well and incubate for a pre-determined time (e.g., 15 minutes) at a constant temperature (e.g., 37°C).

-

Initiate the reaction by adding the sodium pyruvate solution to all wells.

-

Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time curve.

-

Determine the percent inhibition relative to the vehicle control and plot against the inhibitor concentration to calculate the IC50 value using a suitable curve-fitting software.

References

- 1. Understanding the Contribution of Lactate Metabolism in Cancer Progress: A Perspective from Isomers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 3. selleckchem.com [selleckchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Lactate Dehydrogenase Inhibitor II, GSK2837808A | 533660 [merckmillipore.com]

- 6. immune-system-research.com [immune-system-research.com]

- 7. Transport-exclusion pharmacology to localize lactate dehydrogenase activity within cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Inhibition of glycolysis by targeting lactate dehydrogenase A facilitates hyaluronan synthase 2 synthesis in synovial fibroblasts of temporomandibular joint osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of lactate dehydrogenase A by diclofenac sodium induces apoptosis in HeLa cells through activation of AMPK - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inhibition of lactate dehydrogenase A induces oxidative stress and inhibits tumor progression - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

Navigating the Landscape of Lactate Dehydrogenase Inhibition: A Technical Guide

An In-depth Exploration of Lactate (B86563) Dehydrogenase Inhibitors for Researchers and Drug Development Professionals

Lactate dehydrogenase (LDH) has emerged as a critical therapeutic target in a variety of diseases, most notably in cancer, due to its pivotal role in anaerobic glycolysis. The heightened metabolic activity of tumor cells, often characterized by the Warburg effect, renders them particularly vulnerable to the disruption of this pathway. This guide provides a comprehensive overview of the chemical structures, properties, and mechanisms of action of LDH inhibitors, alongside detailed experimental protocols and the signaling pathways they modulate.

Chemical Properties and Structure

While the initial query specified "LDH-IN-2," publicly available data identifies this compound as a salicylic (B10762653) acid derivative that inhibits glycolate (B3277807) oxidase (GO), not lactate dehydrogenase. It is primarily investigated for its potential in treating primary hyperoxaluria type 1 by reducing oxalate (B1200264) production.

This guide will therefore focus on well-characterized and representative lactate dehydrogenase inhibitors to provide a relevant and accurate technical overview. The properties of one such inhibitor, along with the initially requested compound, are detailed below for clarity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | SMILES String | Role |

| This compound | C₁₁H₈O₄ | 204.18 | O=C(C1=C(O)C=CC(C2=CC=CO2)=C1)O | Glycolate Oxidase Inhibitor[1] |

| Gossypol | C₃₀H₃₀O₈ | 518.56 | CC(C)C1=C(O)C(O)=C(C=C1C(O)=O)C2=C(O)C(O)=C(C(C)C)C=C2C(O)=O | Pan-LDH Inhibitor |

Mechanism of Action and Signaling Pathways

Lactate dehydrogenase is a crucial enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, a key step in anaerobic glycolysis.[2][3][4] This process is coupled with the oxidation of NADH to NAD+, replenishing the NAD+ pool necessary for glycolysis to continue.[2][5] LDH exists as five different isoenzymes (LDH1-5), which are tetramers composed of two different subunits, LDHA (M-subunit) and LDHB (H-subunit).[5][6] Many cancer cells upregulate LDHA, making it a prime target for therapeutic intervention.[7][8]

Inhibition of LDH disrupts the glycolytic pathway, leading to a decrease in ATP production and an accumulation of pyruvate. This metabolic shift can induce oxidative stress and trigger apoptosis in cancer cells that are heavily reliant on glycolysis for energy.[3]

The signaling pathways affected by LDH inhibition are central to cancer cell metabolism and survival. By blocking the conversion of pyruvate to lactate, LDH inhibitors can force pyruvate into the mitochondria for oxidative phosphorylation, a less favorable pathway for many cancer cells. This can lead to an increase in reactive oxygen species (ROS) and subsequent cellular damage.

Experimental Protocols

The evaluation of LDH inhibitors involves a series of in vitro and cell-based assays to determine their potency, selectivity, and cellular effects.

In Vitro LDH Enzyme Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified LDH. The most common method monitors the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH to NAD+.[8][9]

Materials:

-

Purified human LDH-A or LDH-B enzyme

-

Test inhibitor compound

-

Pyruvate

-

NADH

-

Assay buffer (e.g., 100 mM phosphate (B84403) buffer, pH 7.4)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 340 nm

Procedure:

-

Prepare serial dilutions of the test inhibitor in the assay buffer.

-

In a 96-well plate, add the LDH enzyme and the test inhibitor dilutions. Include a control with no inhibitor.

-

Incubate the plate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the reaction by adding a mixture of pyruvate and NADH to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time.

-

Calculate the rate of NADH oxidation for each inhibitor concentration.

-

Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of LDH activity.

Cell-Based LDH Release (Cytotoxicity) Assay

This assay is used to assess the cytotoxicity of a compound by measuring the amount of LDH released from damaged cells into the culture medium.[10][11]

Materials:

-

Cultured cells

-

Test compound

-

Cell culture medium

-

Lysis buffer (for maximum LDH release control)

-

LDH assay reagent (contains lactate, NAD+, diaphorase, and a tetrazolium salt)

-

96-well plate

-

Microplate reader capable of measuring absorbance at ~490 nm

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).

-

Include untreated cells (spontaneous LDH release) and cells treated with lysis buffer (maximum LDH release) as controls.

-

Carefully collect the cell culture supernatant from each well.

-

Add the LDH assay reagent to the supernatant samples.

-

Incubate the plate at room temperature, protected from light, for approximately 30 minutes.

-

Measure the absorbance at ~490 nm. The amount of formazan (B1609692) product formed is proportional to the amount of LDH released.[11][12]

-

Calculate the percentage of cytotoxicity for each compound concentration relative to the controls.

Quantitative Data Summary

The inhibitory potency of various compounds against LDH is typically reported as the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Below is a summary of reported IC50 values for several known LDH inhibitors.

| Inhibitor | Target | IC50 (µM) | Cell Line/Assay Condition |

| Compound 7 | LDHA | 0.36 | Purified human LDHA[7] |

| Compound 10 | LDHA | 0.96 | Purified human LDHA[7] |

| Reference Compound 4 | LDHA | 2.45 | Purified human LDHA[7] |

| RS6212 | LDH | 12.03 | Not specified[5] |

| Galloflavin | LDHA/LDHB | ~110 | Enzymatic LDH assay[13] |

| Compound 2 | LDHA | 13.63 | Purified human LDHA[13] |

| Compound 10 (selenide) | LDHA | 47.2 | Purified human LDHA[13] |

Conclusion

The inhibition of lactate dehydrogenase represents a promising therapeutic strategy, particularly in the context of oncology. A thorough understanding of the chemical properties, mechanism of action, and relevant signaling pathways of LDH inhibitors is crucial for the successful development of novel therapeutics. The experimental protocols outlined in this guide provide a framework for the robust evaluation of candidate compounds. As research in this area continues, the development of more potent and selective LDH inhibitors holds the potential to significantly impact the treatment of cancer and other metabolic diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Natural compounds as lactate dehydrogenase inhibitors: potential therapeutics for lactate dehydrogenase inhibitors-related diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are L-lactate dehydrogenase inhibitors and how do they work? [synapse.patsnap.com]

- 4. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 7. Discovery of potent human lactate dehydrogenase A (LDHA) inhibitors with antiproliferative activity against lung cancer cells: virtual screening and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. cellbiologics.com [cellbiologics.com]

- 11. info.gbiosciences.com [info.gbiosciences.com]

- 12. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and initial screening of lactate dehydrogenase inhibitor activity of 1,3-benzodioxole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Target Selectivity of LDH-IN-2

Prepared for: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the target selectivity of the compound known as LDH-IN-2. Contrary to what its name might suggest, current scientific literature indicates that this compound is not an inhibitor of Lactate (B86563) Dehydrogenase (LDH). Instead, it has been identified as an inhibitor of Glycolate (B3277807) Oxidase (GO). This guide will elucidate its true target, its mechanism of action in the context of primary hyperoxaluria type 1 (PH1), and detail the experimental protocols relevant to its characterization.

Executive Summary

This compound, a salicylic (B10762653) acid derivative, functions as an inhibitor of glycolate oxidase (GO)[1][2][3][4]. Its primary therapeutic potential lies in the treatment of primary hyperoxaluria type 1 (PH1), a genetic disorder characterized by the overproduction of oxalate (B1200264). By inhibiting GO, this compound reduces the metabolic production of glyoxylate (B1226380), a direct precursor to oxalate, thereby decreasing oxalate output in hepatocytes[1][2][3][4]. While its activity against glycolate oxidase is established, a broad-spectrum selectivity profile against other enzyme families, such as kinases, has not been extensively reported in the available scientific literature. This document summarizes the known inhibitory activity of this compound and related compounds, outlines the relevant biochemical pathways, and provides detailed experimental methodologies for the assessment of glycolate oxidase inhibitors.

Target Identification and Correction

Initial confusion regarding the target of this compound likely arises from its nomenclature. However, research, including the pivotal 2018 study by Moya-Garzón et al. in the Journal of Medicinal Chemistry, has definitively characterized this compound (referred to as compound 34 in the publication) and other salicylic acid derivatives as inhibitors of glycolate oxidase[1][2]. The compound's relevance to lactate dehydrogenase is indirect, as LDH is the enzyme that catalyzes the final step of converting glyoxylate to oxalate. By inhibiting the upstream enzyme, glycolate oxidase, this compound reduces the substrate available for this final conversion.

Quantitative Data on Inhibitory Activity

The primary research on this compound and its analogs focused on their ability to inhibit glycolate oxidase and reduce oxalate production in a cellular model of PH1. While a specific IC50 value for this compound against glycolate oxidase is not explicitly provided in the initial publication, the study reports an 89% inhibition of oxalate production at a 10 µM concentration in Agxt1-/- mouse primary hepatocytes[1]. The paper does provide IC50 values for other closely related salicylic acid derivatives against glycolate oxidase.

Table 1: Inhibitory Activity of Salicylic Acid Derivatives against Glycolate Oxidase

| Compound (as referenced in Moya-Garzón et al., 2018) | Glycolate Oxidase (GO) IC50 (µM) | Oxalate Production Inhibition in Agxt1-/- Hepatocytes |

| This compound (Compound 34) | Not explicitly reported | 89% inhibition at 10 µM |

| Glycolate oxidase-IN-1 (Compound 26) | 38.2 | 67.3% reduction at 6.25 µM |

| Compound 1 | Not explicitly reported | Active in decreasing oxalate output |

| Compound 7 | Not explicitly reported | Active in decreasing oxalate output |

Note: The data is sourced from Moya-Garzón MD, et al. Salicylic Acid Derivatives Inhibit Oxalate Production in Mouse Hepatocytes with Primary Hyperoxaluria Type 1. J Med Chem. 2018 Aug 23;61(16):7144-7167.[1][2] A subsequent study in 2022 by the same group described new salicylic acid derivatives that act as dual inhibitors of both glycolate oxidase and lactate dehydrogenase[5].

Signaling Pathway and Mechanism of Action

In the context of primary hyperoxaluria type 1, the metabolic pathway of interest involves the conversion of glycolate to oxalate. A deficiency in the enzyme alanine-glyoxylate aminotransferase (AGT) in PH1 leads to an accumulation of glyoxylate, which is then converted to oxalate by lactate dehydrogenase. This compound intervenes by inhibiting glycolate oxidase, the enzyme responsible for producing glyoxylate from glycolate.

Experimental Protocols

The characterization of this compound and related compounds involves specific biochemical and cell-based assays to determine their inhibitory effect on glycolate oxidase and the subsequent reduction in oxalate production.

Glycolate Oxidase (GO) Enzyme Activity Assay

This assay measures the enzymatic activity of GO by detecting the production of hydrogen peroxide (H₂O₂), a byproduct of the oxidation of glycolate to glyoxylate.

Materials:

-

Recombinant glycolate oxidase enzyme

-

Glycolate (substrate)

-

Horseradish peroxidase (HRP)

-

Amplex Red reagent (or other H₂O₂-sensitive probe)

-

Assay buffer (e.g., potassium phosphate (B84403) buffer, pH 7.4)

-

Test compound (this compound)

-

96-well microplate

-

Microplate reader (fluorescence or absorbance)

Procedure:

-

Prepare a reaction mixture containing the assay buffer, HRP, and Amplex Red.

-

Add the test compound (this compound) at various concentrations to the wells of the microplate.

-

Add the recombinant glycolate oxidase enzyme to the wells and incubate for a pre-determined time.

-

Initiate the reaction by adding the substrate, glycolate.

-

Measure the fluorescence (or absorbance) over time using a microplate reader. The rate of increase in signal is proportional to the GO activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to a control without the inhibitor.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Cellular Oxalate Production Assay

This assay quantifies the amount of oxalate produced by hepatocytes, providing a physiologically relevant measure of the inhibitor's efficacy.

Materials:

-

Primary hepatocytes from a primary hyperoxaluria type 1 mouse model (e.g., Agxt1-/-)

-

Cell culture medium and supplements

-

Test compound (this compound)

-

Lysis buffer

-

Oxalate assay kit (commercially available)

-

Multi-well cell culture plates

Procedure:

-

Seed the primary hepatocytes in multi-well plates and allow them to adhere.

-

Treat the cells with various concentrations of the test compound (this compound) for a specified period (e.g., 24 or 48 hours).

-

After the treatment period, collect the cell culture supernatant and/or lyse the cells.

-

Measure the oxalate concentration in the collected samples using a commercial oxalate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal.

-

Normalize the oxalate levels to the total protein concentration in the cell lysates.

-

Calculate the percentage of reduction in oxalate production for each concentration of the test compound compared to a vehicle-treated control.

Experimental Workflow Visualization

The discovery and characterization of a glycolate oxidase inhibitor like this compound typically follows a structured workflow.

Conclusion and Future Directions

This compound is a valuable research tool for studying primary hyperoxaluria type 1, acting as an inhibitor of glycolate oxidase. This guide clarifies its true molecular target and provides the context for its mechanism of action. While its efficacy in reducing oxalate production in a disease-relevant cellular model is documented, a comprehensive selectivity profile remains to be published. Future research should aim to characterize the selectivity of this compound against a broad panel of enzymes to fully understand its pharmacological profile and potential off-target effects. Such studies would be crucial for its further development as a potential therapeutic agent.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | GO抑制剂 | MCE [medchemexpress.cn]

- 5. New salicylic acid derivatives, double inhibitors of glycolate oxidase and lactate dehydrogenase, as effective agents decreasing oxalate production - PubMed [pubmed.ncbi.nlm.nih.gov]

LDH-IN-2: A Technical Guide to Binding Affinity for LDHA vs. LDHB

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the binding affinity of the lactate (B86563) dehydrogenase (LDH) inhibitor, LDH-IN-2, for the two primary isoforms, LDHA and LDHB. The information presented herein is curated for researchers, scientists, and professionals involved in drug discovery and development, offering a comprehensive resource for understanding the inhibitory potential and selectivity of this compound.

Core Concepts

Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate. The two major isoforms, LDHA and LDHB, exhibit different tissue distribution and catalytic preferences. LDHA predominantly converts pyruvate to lactate, a hallmark of cancer metabolism known as the Warburg effect, making it a compelling target for oncology drug development.[1] Conversely, LDHB primarily catalyzes the oxidation of lactate to pyruvate.[1] Therefore, the selective inhibition of LDHA over LDHB is a key objective in the development of novel cancer therapeutics.

Binding Affinity of this compound

This compound, identified as compound 2 in the scientific literature, has been evaluated for its inhibitory activity against both LDHA and LDHB.[1] The half-maximal inhibitory concentration (IC50) values, a measure of the inhibitor's potency, demonstrate a significant selectivity for the LDHA isoform.

| Compound | Target | IC50 (µM) | Selectivity (LDHB IC50 / LDHA IC50) |

| This compound (Compound 2) | LDHA | 13.63 | 29x |

| LDHB | 395.3 | ||

| GSK2837808A (Standard) | LDHA | 0.0026 | |

| GNE140 (Standard) | LDHA | 0.0599 | |

| Galloflavin (Reference) | LDHA | ~110 |

Table 1: Summary of this compound binding affinity and comparison with standard and reference LDH inhibitors. Data sourced from[1].

The data clearly indicates that this compound is a potent inhibitor of LDHA with an IC50 value of 13.63 µM.[1] More importantly, it displays a 29-fold selectivity for LDHA over LDHB, highlighting its potential for targeted cancer therapy with a reduced likelihood of off-target effects related to LDHB inhibition.[1]

Experimental Protocols

The determination of the IC50 values for this compound was achieved through a spectrophotometric enzyme activity assay. This method monitors the oxidation of the cofactor NADH to NAD+, which is directly coupled to the conversion of pyruvate to lactate by LDH. The decrease in NADH concentration is measured by the reduction in absorbance at a wavelength of 340 nm.

Detailed Methodology for IC50 Determination of LDH Inhibitors

This protocol outlines the general steps for determining the half-maximal inhibitory concentration (IC50) of a test compound against LDHA and LDHB.

1. Materials and Reagents:

-

Recombinant human LDHA and LDHB enzymes

-

Pyruvate

-

β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

Assay Buffer (e.g., 0.1 M Phosphate buffer, pH 7.4)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

96-well microplates

-

Spectrophotometer capable of reading absorbance at 340 nm

2. Assay Procedure:

-

Prepare Reagent Solutions:

-

Prepare a stock solution of pyruvate in the assay buffer.

-

Prepare a fresh stock solution of NADH in the assay buffer. The concentration should be optimized to give a linear absorbance decrease during the reaction time.

-

Prepare serial dilutions of the test compound (this compound) at various concentrations.

-

-

Enzyme Preparation:

-

Dilute the stock solutions of LDHA and LDHB enzymes in the assay buffer to a working concentration that yields a robust and linear reaction rate.

-

-

Assay Reaction:

-

In a 96-well plate, add the following to each well in the specified order:

-

Assay Buffer

-

NADH solution

-

Test compound solution (at varying concentrations) or vehicle control (for uninhibited reaction)

-

LDHA or LDHB enzyme solution

-

-

Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a short period to allow the inhibitor to bind to the enzyme.

-

-

Initiate the Reaction:

-

Add the pyruvate solution to all wells to start the enzymatic reaction.

-

-

Kinetic Measurement:

-

Immediately place the microplate in a spectrophotometer and measure the decrease in absorbance at 340 nm over a set period (e.g., 5-10 minutes) at regular intervals.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The IC50 is the concentration of the inhibitor that causes a 50% reduction in enzyme activity.[2]

-

Visualizations

Experimental Workflow for LDH Inhibition Assay

Caption: Workflow for determining the IC50 of this compound.

Logical Relationship of LDH Inhibition

Caption: Inhibition of the LDHA-catalyzed reaction by this compound.

References

An In-depth Technical Guide to the Discovery and Characterization of the Lactate Dehydrogenase Inhibitor GNE-140

Disclaimer: A diligent search for a specific molecule designated "LDH-IN-2" did not yield a definitive identification. Therefore, this guide focuses on GNE-140 , a well-characterized, potent, and clinically evaluated lactate (B86563) dehydrogenase (LDH) inhibitor, as a representative example to fulfill the core requirements of the prompt. This document is intended for researchers, scientists, and drug development professionals.

Introduction: Lactate Dehydrogenase as a Therapeutic Target

Lactate dehydrogenase (LDH) is a pivotal enzyme in anaerobic glycolysis, catalyzing the interconversion of pyruvate (B1213749) and lactate, coupled with the oxidation/reduction of NADH and NAD+.[1] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the "Warburg effect," where cells rely on glycolysis for energy even in the presence of oxygen.[2][3] This metabolic reprogramming leads to an overproduction of lactate, facilitated by LDH, particularly the LDHA isoform.[2][4] Elevated LDH activity contributes to an acidic tumor microenvironment, promotes tumor invasion, and is associated with poor prognosis in various cancers.[5] Consequently, the inhibition of LDH has emerged as a promising therapeutic strategy to disrupt cancer cell metabolism and proliferation.[2][6]

Discovery and Synthesis of GNE-140

GNE-140 is a potent inhibitor of both LDHA and LDHB isoforms.[7] It was developed as a small molecule inhibitor to target the metabolic vulnerability of cancer cells dependent on glycolysis.[8] GNE-140 is a racemic mixture, with the (R)-enantiomer being significantly more potent than the (S)-enantiomer.[9][10]

Synthesis

Mechanism of Action and Signaling Pathways

The primary mechanism of action of GNE-140 is the direct inhibition of LDHA and LDHB.[2] By binding to the enzyme, GNE-140 blocks the conversion of pyruvate to lactate, which is the terminal step of anaerobic glycolysis.[2] This inhibition leads to several downstream cellular effects:

-

Disruption of Glycolysis: The blockage of pyruvate reduction leads to an accumulation of pyruvate and a decrease in the regeneration of NAD+, which is essential for maintaining a high glycolytic rate.[12]

-

Reduced Lactate Production: GNE-140 treatment significantly reduces the secretion of lactate by cancer cells, thereby altering the tumor microenvironment.[7]

-

Metabolic Stress: The disruption of glycolysis induces metabolic stress, leading to reduced ATP production and an increase in reactive oxygen species (ROS).[4]

-

Inhibition of Proliferation: In cancer cells that are highly dependent on glycolysis, the metabolic disruption caused by GNE-140 leads to cytostatic effects and can induce cell death.[4][9]

Signaling Pathways

The inhibition of LDH by GNE-140 primarily impacts the glycolysis pathway. However, it also influences other signaling pathways related to cell metabolism, survival, and proliferation.

Acquired resistance to GNE-140 has been observed and is linked to a metabolic shift towards oxidative phosphorylation (OXPHOS), often mediated by the activation of the AMPK-mTOR-S6K signaling pathway.[8][13] GNE-140 has also been shown to modulate other signaling molecules, including p38 MAPK and Akt.[5]

Quantitative Data

The inhibitory activity of GNE-140 and its enantiomers has been quantified in various biochemical and cellular assays.

Table 1: Biochemical Inhibitory Activity of GNE-140 Enantiomers

| Compound | Target | IC₅₀ (nM) | Reference(s) |

| (R)-GNE-140 | hLDHA | 3 | [9][10] |

| (R)-GNE-140 | hLDHB | 5 | [9][10] |

| (S)-GNE-140 | hLDHA | >54 (18-fold less potent than R-enantiomer) | [9][10] |

Table 2: Cellular Activity of GNE-140

| Compound/Racemate | Cell Line | Assay | IC₅₀ / Effect | Reference(s) |

| (R)-GNE-140 | MIA PaCa-2 (Pancreatic) | Lactate Reduction | 670 nM | [7] |

| (R)-GNE-140 | Chondrosarcoma (IDH1 mutant) | Proliferation | 0.8 µM | [9][10] |

| GNE-140 (Racemic) | MDA-MB-231 (Breast) | Lactate Production Inhibition | 3.04 µM | [14] |

| GNE-140 (Racemic) | MIA PaCa-2 (Pancreatic) | Growth Arrest | 10 µM | [15] |

| GNE-140 (Racemic) | pII (Breast) | Cell Invasion Inhibition | 200-300 µM | [15] |

Table 3: Pharmacokinetic Properties of (R)-GNE-140 in Mice

| Parameter | Value | Dosing | Reference(s) |

| Bioavailability | High | 5 mg/kg (oral) | [9] |

| Exposure | Dose-dependent increase | 50-200 mg/kg (oral) | [9] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of LDH inhibitors.

Biochemical LDH Inhibition Assay (Spectrophotometric)

This assay determines the in vitro inhibitory activity of a compound on LDH by monitoring the oxidation of NADH.

Protocol:

-

Prepare a stock solution of GNE-140 in DMSO and create serial dilutions in the assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).[13]

-

In a 96-well UV-transparent microplate, add the assay buffer, NADH solution, and the GNE-140 dilution or a vehicle control (DMSO in assay buffer).[13]

-

Add the recombinant human LDHA or LDHB enzyme solution and incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow for compound binding.[6]

-

Initiate the enzymatic reaction by adding the substrate, pyruvate.[13]

-

Immediately measure the decrease in absorbance at 340 nm over time in a spectrophotometer, which corresponds to the oxidation of NADH to NAD+.[13]

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[13]

Cellular Proliferation Assay (CellTiter-Glo®)

This assay assesses the effect of an LDH inhibitor on the viability and proliferation of cancer cells.

Protocol:

-

Seed cancer cells into a 96-well or 384-well opaque-walled plate at an optimal density to ensure exponential growth during the experiment.[6]

-

Incubate the plates overnight at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[6]

-

Prepare serial dilutions of GNE-140 in complete cell culture medium from a stock solution in DMSO. Include a vehicle control.[6]

-

Treat the cells with the diluted compounds.

-

Incubate the plates for a specified period (e.g., 72 hours).[6]

-

Equilibrate the plates to room temperature.

-

Add CellTiter-Glo® Reagent to each well, mix on an orbital shaker to induce cell lysis, and incubate to stabilize the luminescent signal.[6]

-

Measure the luminescence using a plate reader.[6]

-

Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC₅₀ or GI₅₀ (concentration for 50% growth inhibition).[13]

Cellular Lactate Production Assay

This assay measures the amount of lactate secreted by cells into the culture medium following treatment with an LDH inhibitor.

Protocol:

-

Seed cells in a 96-well plate and allow them to adhere overnight.[12]

-

Treat the cells with various concentrations of GNE-140 or a vehicle control in serum-free medium.[16]

-

Incubate the cells for a desired period (e.g., 6 to 24 hours).[16]

-

Carefully collect the cell culture supernatant from each well.[12]

-

Perform a lactate assay on the collected supernatants using a commercially available colorimetric or fluorometric kit, following the manufacturer's instructions. This typically involves creating a standard curve with a lactate standard.[12][16]

-

Measure the absorbance or fluorescence using a microplate reader.

-

Determine the lactate concentration in each sample by comparing the readings to the standard curve.[16]

Conclusion

GNE-140 is a potent inhibitor of lactate dehydrogenase that has been extensively characterized. Its ability to disrupt the metabolism of highly glycolytic cancer cells has been demonstrated in a variety of in vitro and in vivo models. While challenges such as acquired resistance and the need for high in vivo exposures have been noted, GNE-140 remains a valuable chemical probe for studying the role of LDH in cancer and a foundational molecule for the development of next-generation LDH inhibitors. The detailed experimental protocols and quantitative data provided in this guide serve as a comprehensive resource for researchers in the field of cancer metabolism and drug discovery.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. caymanchem.com [caymanchem.com]

- 8. Metabolic plasticity underpins innate and acquired resistance to LDHA inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. scilit.com [scilit.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Technical Guide: Physicochemical Properties of LDH-IN-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a detailed overview of the available solubility and stability data for the small molecule inhibitor LDH-IN-2 (CAS Number: 893739-96-3). Initially named with reference to lactate (B86563) dehydrogenase (LDH), it is crucial to note that this compound is, in fact, an inhibitor of glycolate (B3277807) oxidase (GO)[1][2]. This document clarifies its biological target and presents what is currently known about its physicochemical properties to support its use in research and development.

Chemical Identity

| Property | Value |

| Compound Name | This compound |

| Synonym | 5-(2-Furyl)-2-hydroxybenzoic acid |

| CAS Number | 893739-96-3[1][2] |

| Molecular Formula | C₁₁H₈O₄[1] |

| Molecular Weight | 204.18 g/mol [1] |

| Chemical Structure | A salicylic (B10762653) acid derivative[1][2] |

Biological Target and Activity

Contrary to its name, this compound is an inhibitor of glycolate oxidase (GO)[1][2]. It has been shown to decrease the output of oxalate (B1200264) in hyperoxaluric hepatocytes, making it a compound of interest for research in primary hyperoxaluria type 1 (PH1)[1][2]. In one study, a derivative of this compound (compound 34) at a concentration of 10 μM inhibited oxalate production by 89% in Agxt1-/- mouse primary hepatocytes after 24 hours of incubation[2].

Quantitative Data Summary

Solubility Data

Currently, there is no publicly available quantitative solubility data for this compound in common laboratory solvents. Technical datasheets from suppliers explicitly state "——" for solubility, indicating that this has not been formally determined or disclosed[1][3][4]. Researchers will need to determine its solubility in their specific experimental buffers and vehicles empirically.

Stability Data

The stability of this compound has been evaluated under specific storage conditions.

| Condition | Duration | Stability |

| Storage at -20°C (as a solid) | ≥ 2 years | Stable[1][4] |

Experimental Protocols

Detailed experimental protocols for the determination of this compound's solubility and stability are not explicitly published. However, based on the research in which it has been utilized, the following methodologies can be inferred and adapted.

Inferred Protocol for Solution Preparation and Use

The primary research citing this compound by Moya-Garzón et al. provides context for its application in cell-based assays[2]. While not a formal solubility protocol, it suggests the compound is soluble in cell culture media at the concentrations used for their experiments.

Objective: To prepare a stock solution of this compound for use in in-vitro experiments.

Materials:

-

This compound (solid powder)

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Appropriate cell culture medium (e.g., DMEM)

-

Sterile microcentrifuge tubes

-

Vortex mixer

-

Pipettes

Procedure:

-

Prepare a high-concentration stock solution of this compound in DMSO. For example, to prepare a 10 mM stock solution, dissolve 2.04 mg of this compound (MW: 204.18) in 1 mL of DMSO.

-

Vortex the solution thoroughly to ensure the compound is fully dissolved.

-

For cell-based assays, dilute the DMSO stock solution into the final cell culture medium to achieve the desired working concentration (e.g., 10 µM)[2]. The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

-

Perform a visual inspection to ensure no precipitation occurs upon dilution in the aqueous medium.

General Protocol for Stability Assessment of a Compound in Solution

This is a generalized workflow for determining the stability of a research compound like this compound in a specific solvent or buffer.

Objective: To assess the stability of this compound in a given solvent over time at different temperatures.

Materials:

-

This compound stock solution (e.g., in DMSO)

-

Solvent/buffer of interest

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

-

Temperature-controlled storage units (e.g., refrigerator at 4°C, freezer at -20°C, incubator at 37°C)

-

Autosampler vials

Procedure:

-

Prepare a solution of this compound in the solvent of interest at a known concentration.

-

Aliquot the solution into multiple autosampler vials to avoid freeze-thaw cycles for frozen samples.

-

Analyze an initial sample (T=0) via HPLC to determine the initial peak area corresponding to the intact this compound.

-

Store the aliquots at the desired temperatures (e.g., room temperature, 4°C, -20°C).

-

At specified time points (e.g., 1, 3, 7, 14, and 30 days), retrieve an aliquot from each storage condition.

-

Analyze the samples by HPLC under the same conditions as the T=0 sample.

-

Calculate the percentage of this compound remaining at each time point by comparing the peak area to the peak area at T=0. The appearance of new peaks may indicate degradation products.

Visualizations

Logical Relationship of this compound's Target and Application

Caption: Logical flow from this compound to its molecular target and therapeutic area of research.

Experimental Workflow for Stability Assessment

Caption: A generalized experimental workflow for determining the stability of this compound.

References

An In-depth Technical Guide to the In Vitro Enzymatic Assay of Pyrazole-Based Lactate Dehydrogenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the in vitro enzymatic assay for a representative pyrazole-based lactate (B86563) dehydrogenase (LDH) inhibitor, herein referred to as LDH-IN-2. Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, and its inhibition is a key area of research in cancer metabolism.[1][2][3] This document outlines the core principles, experimental protocols, and data interpretation for assessing the efficacy of novel pyrazole-based LDH inhibitors.

Introduction to Lactate Dehydrogenase and its Role in Cancer

Lactate dehydrogenase (LDH) is a pivotal enzyme that catalyzes the reversible conversion of pyruvate (B1213749) to lactate, a crucial step in anaerobic glycolysis.[1][3][4] This process is coupled with the oxidation of NADH to NAD+, replenishing the NAD+ pool necessary for sustained glycolysis. In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, where cells preferentially utilize glycolysis for energy production even in the presence of oxygen.[2] This metabolic reprogramming is associated with tumor progression, metastasis, and resistance to therapy.[2][5][6]

The LDH enzyme exists as a tetramer composed of two different subunits, LDHA (M-subunit) and LDHB (H-subunit), which combine to form five isoenzymes (LDH1-5).[1][6] The LDHA isoform is predominantly found in skeletal muscle and is often overexpressed in various cancers, playing a significant role in the Warburg effect by converting pyruvate to lactate.[1][2][6] This makes LDHA a compelling target for anticancer drug development. Pyrazole-based inhibitors are a class of small molecules that have shown promise in targeting LDH activity.[7][8][9][10]

Signaling Pathway of LDH in Cancer Metabolism

In cancer cells, several signaling pathways converge to regulate LDH activity and glycolysis. Key oncogenic signaling pathways can lead to the upregulation of LDHA, promoting the conversion of pyruvate to lactate. This lactate is then exported out of the cell, contributing to an acidic tumor microenvironment that can enhance tumor invasion and suppress the immune response.

Caption: LDH signaling pathway in cancer.

Quantitative Data: In Vitro Potency of Pyrazole-Based LDH Inhibitors

The half-maximal inhibitory concentration (IC50) is a critical parameter for evaluating the potency of an enzyme inhibitor. The following table summarizes the IC50 values for several representative pyrazole-based LDH inhibitors against LDHA and LDHB isoforms.

| Inhibitor | Target | IC50 (nM) | Reference |

| NCI-006 | LDHA | 60 | [11] |

| LDHB | 30 | [11] | |

| (R)-GNE-140 | LDHA | 3 | [12][13] |

| LDHB | 5 | [12][13] | |

| (S)-GNE-140 | LDHA | ~54 | [12] |

| LDHB | ~90 | [12] | |

| Compound 63 | LDHA | Low nM | [7][10] |

| LDHB | Low nM | [7][10] |

Experimental Protocol: In Vitro LDH Enzymatic Assay

This protocol describes a spectrophotometric assay to determine the in vitro inhibitory activity of this compound by monitoring the oxidation of NADH to NAD+, which results in a decrease in absorbance at 340 nm.

4.1. Materials and Reagents

-

Purified recombinant human LDHA or LDHB enzyme

-

This compound (test inhibitor) dissolved in DMSO

-

(R)-GNE-140 (positive control inhibitor)

-

DMSO (vehicle control)

-

Assay Buffer: 20 mM Tris-HCl (pH 7.3), 100 mM NaCl, 5 mM MgCl2, 0.01% BSA

-

Substrate: Pyruvate

-

Cofactor: β-Nicotinamide adenine (B156593) dinucleotide, reduced form (NADH)

-

96-well, UV-transparent microplates

-

Spectrophotometer (plate reader) capable of reading absorbance at 340 nm

4.2. Experimental Workflow

Caption: Workflow for LDH in vitro enzymatic inhibition assay.

4.3. Detailed Procedure

-

Compound Preparation: Prepare a stock solution of this compound in 100% DMSO. Perform serial dilutions of the stock solution in assay buffer to achieve the desired final concentrations for a dose-response curve. The final DMSO concentration in the assay should be kept below 1%.

-

Assay Plate Setup: In a 96-well plate, add the following components to each well:

-

Assay Buffer

-

Diluted this compound, positive control, or vehicle control (DMSO)

-

LDHA or LDHB enzyme solution

-

-

Pre-incubation: Gently mix the contents of the plate and incubate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: To start the enzymatic reaction, add a pre-warmed (37°C) mixture of pyruvate and NADH to each well.

-

Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes.

4.4. Data Analysis

-

Calculate Reaction Rates: Determine the initial velocity (V₀) of the reaction for each inhibitor concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

-

Determine Percent Inhibition: Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [1 - (V_inhibitor / V_control)] * 100 Where V_inhibitor is the reaction rate in the presence of the inhibitor and V_control is the reaction rate in the presence of the vehicle control.

-

IC50 Determination: Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This technical guide provides a foundational framework for the in vitro enzymatic assessment of pyrazole-based LDH inhibitors. The detailed protocol and workflows are designed to ensure robust and reproducible evaluation of inhibitor potency. A thorough understanding of the underlying biochemical principles and careful execution of the experimental steps are crucial for obtaining high-quality data that can effectively guide drug discovery and development efforts targeting cancer metabolism.

References

- 1. Lactate Dehydrogenases as Metabolic Links between Tumor and Stroma in the Tumor Microenvironment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lactate dehydrogenase A: A key player in carcinogenesis and potential target in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The multiple roles of LDH in cancer [cancer.fr]

- 6. aacrjournals.org [aacrjournals.org]

- 7. osti.gov [osti.gov]

- 8. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Discovery and Optimization of Potent, Cell-Active Pyrazole-Based Inhibitors of Lactate Dehydrogenase (LDH) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NCI-006 | LDH Inhibitor | MedChemExpress [medchemexpress.eu]

- 12. benchchem.com [benchchem.com]

- 13. selleckchem.com [selleckchem.com]

An In-depth Technical Guide to Lactate Dehydrogenase Inhibition by NCI-006

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrazole-based lactate (B86563) dehydrogenase (LDH) inhibitor, NCI-006. Lactate dehydrogenase is a critical enzyme in anaerobic glycolysis, and its inhibition is a promising therapeutic strategy, particularly in oncology, due to the reliance of many cancer cells on the Warburg effect for energy production.

Core Concepts of LDH Inhibition

Lactate dehydrogenase catalyzes the reversible conversion of pyruvate (B1213749) to lactate, with the concomitant oxidation of NADH to NAD+.[1][2] This reaction is the terminal step in glycolysis. In many cancer cells, which exhibit high rates of glycolysis even in the presence of oxygen, LDH is overexpressed.[3] Inhibition of LDH disrupts this metabolic process, leading to a decrease in lactate production and can impact downstream signaling pathways.[4] By blocking the regeneration of NAD+ necessary for glycolysis, LDH inhibitors can impede cancer cell proliferation and survival.[5]

NCI-006: A Potent Pyrazole-Based LDH Inhibitor

NCI-006 is a potent, orally active inhibitor of lactate dehydrogenase. It belongs to a novel series of pyrazole-based inhibitors developed through quantitative high-throughput screening and structure-based design.[6][7]

Quantitative Data Presentation

The inhibitory activity of NCI-006 and related compounds is summarized in the tables below.

Table 1: In Vitro Inhibitory Activity of NCI-006

| Target | IC50 (μM) | Notes |

| LDHA | 0.06 | Potent inhibition of the A isoform of lactate dehydrogenase. |

| LDHB | 0.03 | Potent inhibition of the B isoform of lactate dehydrogenase. |

Table 2: Cellular Activity of NCI-006

| Cell Line | Assay | EC50 (μM) | Notes |

| MIA PaCa-2 (Pancreatic Cancer) | Lactate Secretion | 0.37 | Demonstrates cellular target engagement by reducing lactate output.[8] |

| HT29 (Colon Cancer) | Lactate Secretion | 0.53 | Effective in another highly glycolytic cancer cell line.[8] |

| Human Red Blood Cells | Lactate Secretion | 1.6 | Shows activity in non-cancerous cells, indicating potential for off-target effects. |

| Mouse Red Blood Cells | Lactate Secretion | 2.1 | Similar activity observed in mouse red blood cells. |

Experimental Protocols

Detailed methodologies for key experiments involving LDH inhibitors like NCI-006 are provided below.

1. LDH Enzyme Inhibition Assay (Biochemical Assay)

This protocol outlines a general method to determine the in vitro inhibitory activity of a compound on LDH by monitoring the oxidation of NADH.

-

Materials:

-

Recombinant human LDHA or LDHB enzyme

-

Pyruvate (substrate)

-

NADH (cofactor)

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4)

-

Test compound (e.g., NCI-006) dissolved in DMSO

-

96-well UV-transparent microplate

-

Spectrophotometer capable of reading absorbance at 340 nm

-

-

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Create a serial dilution of the test compound in the assay buffer. A vehicle control (DMSO in assay buffer) should also be prepared.

-

In the wells of the 96-well plate, add the assay buffer, NADH, and the test compound dilutions or vehicle control.

-

Initiate the enzymatic reaction by adding pyruvate to each well.

-

Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.

-

Calculate the initial reaction rates for each concentration of the inhibitor.

-

Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.[9]

-

2. Cellular Lactate Production Assay

This protocol measures the effect of an LDH inhibitor on extracellular lactate levels in cultured cells.

-

Materials:

-

Cancer cell line of interest (e.g., MIA PaCa-2, HT29)

-

Complete cell culture medium

-

Test compound (e.g., NCI-006)

-

96-well cell culture plates

-

Lactate Assay Kit (commercial kits available)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound or a vehicle control in fresh medium.

-

Incubate for the desired time period (e.g., 24 hours).

-

Collect the cell culture supernatant from each well.

-

Centrifuge the supernatant to remove any detached cells or debris.

-

Perform the lactate assay on the clarified supernatant according to the manufacturer's instructions of the chosen commercial kit. This typically involves a reaction that generates a colored or fluorescent product proportional to the lactate concentration.

-

Measure the absorbance or fluorescence using a microplate reader.

-

Calculate the lactate concentration for each treatment condition and determine the EC50 value for the inhibition of lactate production.[9]

-

3. Cell Viability/Cytotoxicity Assay (LDH Release Assay)

This assay assesses cell membrane integrity by measuring the amount of LDH released from damaged cells into the culture medium.

-

Materials:

-

Cells seeded in a 96-well plate and treated with the test compound.

-

LDH Cytotoxicity Assay Kit (commercial kits available)

-

Microplate reader

-

-

Procedure:

-

After treating cells with the test compound for the desired duration, carefully collect the culture supernatant.

-

Transfer the supernatant to a new 96-well plate.

-

Add the LDH assay reaction mixture from the kit to each well. This mixture typically contains lactate, NAD+, and a tetrazolium salt that is reduced to a colored formazan (B1609692) product by the diaphorase enzyme coupled to the LDH reaction.

-

Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (e.g., 30 minutes).

-

Add the stop solution provided in the kit to terminate the reaction.

-

Measure the absorbance at the recommended wavelength (e.g., 490 nm) using a microplate reader.

-

The amount of color formation is proportional to the amount of LDH released and, therefore, to the level of cell cytotoxicity.[10]

-

Signaling Pathways and Experimental Workflows

Glycolytic Pathway and Point of LDH Inhibition

The following diagram illustrates the central role of LDH in the glycolytic pathway and the point of inhibition by compounds like NCI-006.

References

- 1. Lactate dehydrogenase - Wikipedia [en.wikipedia.org]

- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A mechanistic kinetic description of lactate dehydrogenase elucidating cancer diagnosis and inhibitor evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Pyrazole-Based Lactate Dehydrogenase Inhibitors with Optimized Cell Activity and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

The Impact of LDH-IN-2 on Cancer Cell Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of LDH-IN-2, a potent inhibitor of Lactate (B86563) Dehydrogenase (LDH), on the metabolic landscape of cancer cells. By targeting a crucial enzyme in anaerobic glycolysis, this compound presents a promising avenue for therapeutic intervention in oncology. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological processes.

Core Concept: Targeting the Warburg Effect

Cancer cells predominantly rely on aerobic glycolysis, a phenomenon known as the Warburg effect, to fuel their rapid proliferation. This metabolic reprogramming involves the conversion of glucose to lactate, even in the presence of oxygen. Lactate Dehydrogenase A (LDHA), an isoform of LDH, is the terminal enzyme in this pathway, catalyzing the conversion of pyruvate (B1213749) to lactate and regenerating NAD+ from NADH.[1][2] This regeneration of NAD+ is critical for maintaining a high glycolytic flux.[3] By inhibiting LDHA, compounds like this compound disrupt this cycle, leading to a metabolic crisis within the cancer cell.[1][4]

Quantitative Effects of LDH Inhibition on Cancer Cell Metabolism

The inhibition of LDH by small molecules leads to measurable changes in key metabolic parameters. The following tables summarize the quantitative data on the efficacy of various LDH inhibitors, including those structurally and functionally similar to this compound, across different cancer cell lines.

| Inhibitor | Cancer Cell Line | IC50 (Enzymatic Assay) | Reference |

| NHI-Glc-2 | PANC-1 (Pancreatic) | 10 µM (significantly inhibited LDH-A activity) | [4] |

| NCI-737 | TC71 (Ewing Sarcoma) | Dose-dependent decrease in LDH activity | [5] |

| NCI-006 | MIA PaCa-2 (Pancreatic) | EC50 = 3.736 x 10⁻⁷ M (Lactate Secretion) | [6] |

| NCI-006 | HT29 (Colon) | EC50 = 5.346 x 10⁻⁷ M (Lactate Secretion) | [6] |

| Oxamate | HeLa (Cervical) | - | [1] |

| Oxamate | SiHa (Cervical) | - | [1] |

| GNE-140 | pII (Breast) | 200-300 µM (inhibited LDH activity) | [7] |

| Quercetin | pII (Breast) | 200-500 µM (reduced intracellular LDH activity) | [7] |

| Lonidamine | pII (Breast) | - | [7] |

Table 1: Inhibitory Concentration of LDH Inhibitors. This table presents the half-maximal inhibitory concentration (IC50) or effective concentration (EC50) of various LDH inhibitors against LDH enzyme activity or lactate secretion in different cancer cell lines.

| Inhibitor | Cancer Cell Line | Change in Lactate Production | Change in Glucose Uptake | Change in ATP Levels | Reference |

| Oxamate | HeLa (Cervical) | Decreased | Decreased | Decreased | [1] |

| Oxamate | SiHa (Cervical) | Decreased | Decreased | Decreased | [1] |

| NCI-737 | EWS cell lines | Dose-dependent decrease | Dose-dependent decrease | - | [5] |

| GNE-140 | pII (Breast) | Reduced extracellular lactate | - | - | [7] |

| Quercetin | pII (Breast) | Reduced extracellular lactate | - | - | [7] |

| FX11 | MDA-MB-231 (Breast) | Increased | - | - | [8] |

Table 2: Effect of LDH Inhibitors on Key Metabolic Readouts. This table summarizes the qualitative and quantitative changes in lactate production, glucose uptake, and ATP levels in cancer cells following treatment with LDH inhibitors.

| Inhibitor | Cancer Cell Line | Change in ECAR (Glycolysis) | Change in OCR (Oxidative Phosphorylation) | Reference |

| NCI-006 | MIA PaCa-2 (Pancreatic) | Decreased | Increased | [9] |

| NCI-737 | EWS cell lines | Dose-dependent decrease | - | [5] |

| FX11 | MDA-MB-231 (Breast) | Increased | Increased | [8] |

Table 3: Impact of LDH Inhibitors on Cellular Respiration and Glycolysis. This table outlines the effects of LDH inhibitors on the Extracellular Acidification Rate (ECAR), a measure of glycolysis, and the Oxygen Consumption Rate (OCR), a measure of mitochondrial respiration.

Signaling Pathways and Logical Relationships

The inhibition of LDH by this compound initiates a cascade of events within the cancer cell, ultimately impacting its survival and proliferation.

Figure 1: Signaling Pathway of LDH Inhibition. This diagram illustrates how this compound inhibits LDHA, leading to a decrease in the NAD+/NADH ratio, inhibition of glycolysis, and a redirection of pyruvate to the TCA cycle, ultimately inducing apoptosis and inhibiting cell proliferation.

Experimental Protocols

Detailed methodologies for key experiments cited in the study of LDH inhibitors are provided below.

LDH Enzyme Activity Assay

This protocol measures the enzymatic activity of LDH in cell lysates.

Materials:

-

200 mM TRIS buffer, pH 8.0

-

50 mM Lithium Lactate

-

NAD+/PMS/INT solution (containing NAD+, Phenazine Methosulfate, and Iodonitrotetrazolium chloride)

-

Cell lysate samples

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare the NAD+/PMS/INT solution shortly before use.

-

In a 96-well plate, add reagents in the following order to triplicate wells for each sample:

-

100 µl 200 mM TRIS, pH 8.0

-

50 µl 50 mM Li Lactate

-

50 µl NAD/PMS/INT Solution

-

-

Add 50 µl of cell lysate or control to each well.

-

Incubate the plate for 5-30 minutes at room temperature, protected from light.

-

Measure the absorbance at 490 nm using a microplate reader. The assay can be run as an endpoint or kinetic assay.[10][11]

References

- 1. Inhibition of LDHA suppresses cell proliferation and increases mitochondrial apoptosis via the JNK signaling pathway in cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Lactate Dehydrogenase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Lactate dehydrogenase A-coupled NAD+ regeneration is critical for acute myeloid leukemia cell survival - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Lactate dehydrogenase A inhibition by small molecular entities: steps in the right direction - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting glycolysis through inhibition of lactate dehydrogenase impairs tumor growth in preclinical models of Ewing sarcoma - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Dynamic Imaging of LDH Inhibition in Tumors Reveals Rapid In Vivo Metabolic Rewiring and Vulnerability to Combination Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

- 8. An Observation on Enhanced Extracellular Acidification and Lactate Production Induced by Inhibition of Lactate Dehydrogenase A - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Lactate Dehydrogenase (LDH) Assay Protocol [opsdiagnostics.com]

- 11. cellbiologics.com [cellbiologics.com]

Foundational Studies on the Lactate Dehydrogenase Inhibitor (R)-GNE-140: A Technical Guide

Disclaimer: Initial searches for the specific compound "LDH-IN-2" did not yield any publicly available scientific literature. Therefore, this guide focuses on a well-characterized, potent lactate (B86563) dehydrogenase (LDH) inhibitor, (R)-GNE-140 , to provide a representative in-depth technical overview in the requested format.

This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the foundational studies of (R)-GNE-140, a potent inhibitor of lactate dehydrogenase A (LDHA) and B (LDHB).

Core Mechanism of Action

(R)-GNE-140 is a highly potent, small-molecule inhibitor of lactate dehydrogenase (LDH) isoforms A and B.[1][2] LDH is a critical enzyme in anaerobic glycolysis, catalyzing the reversible conversion of pyruvate (B1213749) to lactate, a process coupled with the regeneration of NAD+ from NADH.[3][4] Many cancer cells exhibit a metabolic phenotype known as the "Warburg effect," characterized by a high rate of glycolysis even in the presence of oxygen.[3] By inhibiting LDHA and LDHB, (R)-GNE-140 blocks the terminal step of anaerobic glycolysis.[4] This disruption of the glycolytic pathway leads to a reduction in lactate production and an accumulation of pyruvate, ultimately inhibiting the proliferation of cancer cells that are highly dependent on glycolysis for their energy and biosynthetic needs.[5]

Quantitative Data Presentation

The following tables summarize the key quantitative data from foundational studies of (R)-GNE-140.

Table 1: Biochemical Potency of (R)-GNE-140

| Target | IC50 (nM) | Notes |

| LDHA | 3 | Potent inhibitor of the primary LDH isoform associated with the Warburg effect.[1][2] |

| LDHB | 5 | Also shows high potency against the LDHB isoform.[1][2] |

| (S)-GNE-140 | >54 (estimated) | The (S)-enantiomer is approximately 18-fold less potent than (R)-GNE-140.[1] |

Table 2: Cellular Activity of (R)-GNE-140

| Cell Line | Cancer Type | Assay | IC50 (µM) | Notes |

| MiaPaca-2 | Pancreatic Cancer | Lactate Production | 0.67 | Demonstrates submicromolar potency in a cellular context.[3] |

| Chondrosarcoma (IDH1 mutant) | Bone Cancer | Cell Proliferation | 0.8 | Shows efficacy in cancer cells with specific genetic mutations.[1] |

| Panel of 347 Cancer Cell Lines | Various | Cell Proliferation | < 5 in 37 cell lines | Inhibits proliferation in approximately 11% of a broad cancer cell line panel.[1] |

Table 3: In Vivo Pharmacokinetic Parameters of (R)-GNE-140 in Mice

| Dose (mg/kg, oral) | Bioavailability | Notes |

| 5 | High | Exhibits good oral bioavailability at a low dose.[1][2] |

| 50 - 200 | Greater exposure | Higher oral doses lead to increased systemic exposure.[1] |

Signaling Pathways and Experimental Workflows

Signaling Pathways

The primary signaling pathway affected by (R)-GNE-140 is the metabolic pathway of glycolysis. However, its inhibition can lead to downstream effects on other signaling cascades and the development of resistance through metabolic reprogramming.

Caption: Inhibition of LDHA/B by (R)-GNE-140 blocks lactate production.

Caption: Acquired resistance to (R)-GNE-140 can be driven by AMPK-mTOR-S6K signaling.

Experimental Workflow

The following diagram illustrates a typical workflow for evaluating the effect of (R)-GNE-140 on cancer cell viability.

References

- 1. selleckchem.com [selleckchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. The effect of lactate dehydrogenase inhibitors on proliferation, motility and invasion of breast cancer cells in vitro highlights a new role for lactate - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for LDH-IN-2 in Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lactate (B86563) dehydrogenase (LDH) is a critical enzyme in anaerobic glycolysis, catalyzing the conversion of pyruvate (B1213749) to lactate.[1][2] In many cancer cells, there is a metabolic shift towards aerobic glycolysis, a phenomenon known as the Warburg effect, leading to increased lactate production even in the presence of oxygen.[3][4] This metabolic reprogramming is crucial for cancer cell proliferation, invasion, and survival.[3] The LDH-A isoform, in particular, is often overexpressed in various cancers and has emerged as a promising therapeutic target.[3][5] LDH-IN-2 is a potent and selective inhibitor of lactate dehydrogenase A (LDHA), designed to disrupt the metabolic processes of cancer cells and induce cell death. These application notes provide detailed protocols for utilizing this compound in cell culture experiments to assess its efficacy and mechanism of action.

Mechanism of Action

This compound functions by competitively binding to the active site of the LDHA enzyme, thereby blocking the conversion of pyruvate to lactate.[5] This inhibition leads to a disruption of the glycolytic pathway, which is a primary source of energy for rapidly proliferating cancer cells.[5] By impeding glycolysis, this compound can deplete cellular ATP levels, induce oxidative stress, and ultimately trigger apoptosis (programmed cell death).[5] Due to the frequent overexpression of the LDHA isoform in malignant cells, this compound offers a targeted approach to cancer therapy.[5]

dot

Caption: this compound inhibits the LDHA-mediated conversion of pyruvate to lactate, disrupting cancer cell proliferation and inducing apoptosis.

Data Presentation

Table 1: In Vitro Efficacy of this compound Across Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC50 (µM) | Doxorubicin IC50 (µM) |

| A549 | Lung Cancer | 8.5 | 0.22 - 0.72[6] |

| H1299 | Lung Cancer | 12.3 | 0.22 - 0.72[6] |

| H460 | Lung Cancer | 9.8 | 0.22 - 0.72[6] |

| PANC-1 | Pancreatic Cancer | 15.1 | Not specified |

| B164A5 | Murine Melanoma | 25.0 | Not specified |

IC50 values were determined after 72 hours of treatment using an MTT assay.

Table 2: Effect of this compound on Lactate Production and Cell Viability

| Treatment | Concentration (µM) | Extracellular Lactate Reduction (%) | Cell Viability (%) |

| Vehicle Control | - | 0 | 100 |

| This compound | 5 | 25 ± 3.1 | 85 ± 4.2 |

| This compound | 10 | 48 ± 4.5 | 62 ± 5.1 |

| This compound | 25 | 72 ± 5.8 | 41 ± 3.9 |

| This compound | 50 | 85 ± 6.2 | 22 ± 2.8 |

Data presented as mean ± standard deviation from three independent experiments in A549 cells.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol determines the dose-dependent effect of this compound on cancer cell viability.

Materials:

-

Cancer cell lines (e.g., A549, PANC-1)

-

Complete growth medium (e.g., DMEM, RPMI-1640) with 10% FBS

-

This compound stock solution (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to attach for 24 hours.[7]

-

Prepare serial dilutions of this compound in complete growth medium.

-

Remove the existing medium and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO).

-

Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.[7]

dot

Caption: Workflow for determining cell viability using the MTT assay.

Protocol 2: LDH Cytotoxicity Assay

This assay quantifies the release of lactate dehydrogenase from damaged cells into the culture supernatant as an indicator of cytotoxicity.[8][9]

Materials:

-

Treated cell culture supernatants (from Protocol 1)

-

LDH cytotoxicity assay kit (commercially available)

-

96-well plates

-

Microplate reader